![molecular formula C17H14N2O2S B12612213 N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-26-1](/img/structure/B12612213.png)
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-c]pyridine core, which is a bicyclic heteroaromatic system, and a 4-methylbenzoyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through various methods, including the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced through acylation reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Acetylation: The final step involves the acetylation of the thieno[2,3-c]pyridine derivative using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted thieno[2,3-c]pyridine derivatives.
科学的研究の応用
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: Studied for its potential as a kinase inhibitor, particularly in the inhibition of GRK2 kinase.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core can mimic ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific substitution pattern and the presence of the 4-methylbenzoyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.
特性
CAS番号 |
914644-26-1 |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC名 |
N-[3-(4-methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H14N2O2S/c1-10-3-5-12(6-4-10)16(21)15-13-7-8-18-9-14(13)22-17(15)19-11(2)20/h3-9H,1-2H3,(H,19,20) |
InChIキー |
HLLSJYXLZWQUDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)


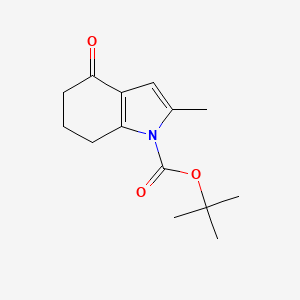

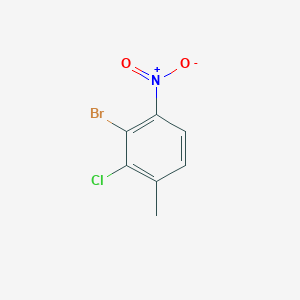
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
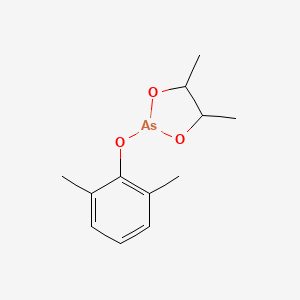

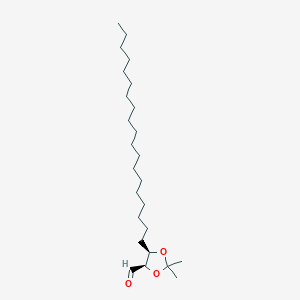
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)

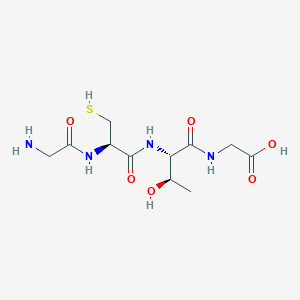
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
